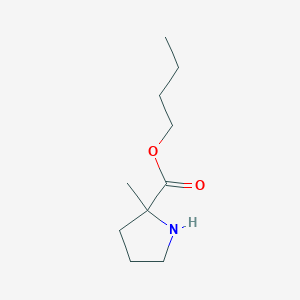

Butyl 2-methylpyrrolidine-2-carboxylate

Description

BenchChem offers high-quality Butyl 2-methylpyrrolidine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butyl 2-methylpyrrolidine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

butyl 2-methylpyrrolidine-2-carboxylate |

InChI |

InChI=1S/C10H19NO2/c1-3-4-8-13-9(12)10(2)6-5-7-11-10/h11H,3-8H2,1-2H3 |

InChI Key |

RIOHQHVKPIQXSU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1(CCCN1)C |

Origin of Product |

United States |

Foundational & Exploratory

The Ascendant Role of 2-Methylpyrrolidine-2-carboxylate Derivatives in Modern Chemistry

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of a Methyl Group

In the vast landscape of chemical synthesis and drug discovery, the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone of many biologically active molecules and chiral catalysts. Among its numerous derivatives, those incorporating a methyl group at the 2-position, along with a carboxylate functional group, have garnered significant attention for their unique stereochemical properties and synthetic versatility. The introduction of a methyl group at the C-2 position of the proline scaffold creates a chiral quaternary center, which imparts a high degree of conformational rigidity. This structural constraint is of paramount importance in the design of peptidomimetics, catalysts, and therapeutic agents, as it allows for precise control over molecular shape and interaction with biological targets. This guide provides an in-depth exploration of the synthesis, properties, and applications of 2-methylpyrrolidine-2-carboxylate derivatives, offering valuable insights for researchers and professionals in the field.

Stereoselective Synthesis: Crafting the Chiral Core

The synthesis of enantiomerically pure 2-methylpyrrolidine-2-carboxylate derivatives is a critical challenge and a primary focus of research in this area. The presence of a quaternary stereocenter necessitates the use of sophisticated stereoselective synthetic strategies.

From Chiral Precursors: A Foundation of Asymmetry

A common and effective approach involves the use of readily available chiral starting materials, most notably (S)-proline. One documented method begins with the reaction of (S)-proline with chloral hydrate to form a bicyclic azetidinone intermediate. This intermediate is then deprotonated with a strong base, such as lithium diisopropylamide (LDA), and subsequently alkylated with methyl iodide to introduce the methyl group at the 2-position. The final step involves acidic hydrolysis to open the azetidinone ring and yield the desired (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride.[1]

Another patented method starts with 5-hydroxy-2-pentanone, which undergoes a Strecker-type reaction with a cyanide source, followed by hydrolysis to produce 2-amino-5-hydroxy-2-methylvaleric acid. This racemic amino acid is then resolved using a chiral resolving agent. The optically active amino acid is subsequently protected, chlorinated, and cyclized in a one-pot reaction to afford the desired optically active 2-methylproline.[2]

Caption: Synthetic pathway from (S)-proline to (S)-2-methylpyrrolidine-2-carboxylic acid.

Asymmetric Catalysis: A Modern Approach

More contemporary methods employ asymmetric catalysis to establish the chiral center. These approaches often involve the catalytic asymmetric Michael addition of a pronucleophile to an α,β-unsaturated carbonyl compound, followed by cyclization. While not explicitly detailed for 2-methylpyrrolidine-2-carboxylates in the provided context, the principles of organocatalytic enantioselective Michael reactions for the synthesis of substituted pyrrolidine-3-carboxylic acids suggest the potential for analogous strategies.[3]

Chemical Reactivity and Transformations

The 2-methylpyrrolidine-2-carboxylate scaffold possesses two primary functional groups: a secondary amine and a carboxylic acid (or its ester derivative). This dual functionality allows for a wide range of chemical transformations, making it a versatile building block in organic synthesis.

N-Functionalization

The secondary amine of the pyrrolidine ring can be readily N-alkylated or N-acylated.[4] For instance, N-Boc protection is a common strategy to modulate the reactivity of the nitrogen atom and is often employed during multi-step syntheses.[4]

Carboxylate Group Manipulations

The carboxylic acid moiety can undergo various transformations, including esterification, reduction, and amide bond formation.

-

Esterification: The carboxylic acid can be converted to its corresponding ester, such as the methyl ester, by reacting with an alcohol in the presence of an acid catalyst like thionyl chloride.[4] Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride is a commercially available and widely used intermediate.[5][6]

-

Reduction: The carboxylic acid or its ester can be reduced to the corresponding alcohol, 2-methylprolinol, using powerful reducing agents like lithium aluminum hydride or borane complexes.[4] This transformation provides access to another important class of chiral ligands and building blocks.

-

Amide Coupling: The carboxylic acid can be coupled with amines to form amides. This reaction is fundamental to the incorporation of 2-methylproline derivatives into peptide chains.

Applications in Medicinal Chemistry: Building Blocks for Bioactive Molecules

The unique structural features of 2-methylpyrrolidine-2-carboxylate derivatives make them highly valuable in the design of pharmaceuticals. The conformational constraint imposed by the C-2 methyl group can enhance the metabolic stability and binding affinity of drug candidates.[7]

Peptidomimetics and Constrained Peptides

Incorporating 2-methylproline into peptides can stabilize specific secondary structures, such as β-turns.[4][7] This is a crucial strategy in the design of peptidomimetics, where the goal is to mimic the bioactive conformation of a natural peptide while improving its pharmacological properties. Trofinetide, a tripeptide derivative of Gly-Pro-Glu, incorporates a 2-methylproline moiety and is a neuroprotective agent.[8]

Key Intermediates in Drug Synthesis

2-Methylpyrrolidine-2-carboxylate derivatives serve as key chiral building blocks for the synthesis of complex pharmaceutical agents.[4] For example, optically active 2-methylproline is a crucial component in the synthesis of Veliparib (ABT-888), a potent inhibitor of poly(ADP-ribose) polymerase (PARP) used in cancer therapy.[2] Daridorexant, a dual orexin antagonist for the treatment of insomnia, also features a 2-methylproline fragment in its structure.[8][9]

| Drug | Therapeutic Area | Role of 2-Methylproline Moiety |

| Veliparib (ABT-888) | Oncology | Key chiral building block.[2] |

| Trofinetide | Neurology | Neuroprotective tripeptide derivative.[8] |

| Daridorexant | Insomnia | Core structural component.[8][9] |

Catalytic Applications: Ligands for Asymmetric Synthesis

Beyond their role as building blocks, derivatives of 2-methylpyrrolidine have emerged as highly effective chiral ligands in transition metal-catalyzed asymmetric reactions.[10] The pyrrolidine scaffold provides a robust and tunable platform for the design of ligands that can induce high levels of enantioselectivity.

Palladium-Catalyzed Reactions

2-Methylpyrrolidine-derived ligands have shown significant promise in palladium-catalyzed asymmetric carboamination reactions for the synthesis of enantiomerically enriched pyrrolidines.[10] These reactions are valuable for constructing nitrogen-containing heterocycles, which are prevalent in natural products and pharmaceuticals.[10]

Copper-Catalyzed Reactions

(S)-N-methylpyrrolidine-2-carboxylate, a derivative of natural L-proline, has been successfully employed as a ligand in copper-catalyzed Goldberg-type N-arylation of amides with aryl halides.[11] This methodology allows for the formation of C-N bonds under mild conditions, yielding a variety of N-arylamides in good to high yields.[11]

Caption: Catalytic applications of 2-methylpyrrolidine-2-carboxylate derivatives.

Future Outlook

The field of 2-methylpyrrolidine-2-carboxylate derivatives continues to evolve, driven by the ongoing demand for novel and efficient methods for the synthesis of complex, stereochemically defined molecules. Future research is likely to focus on the development of more sustainable and atom-economical synthetic routes, as well as the exploration of new applications in areas such as organocatalysis and materials science. The inherent chirality and conformational rigidity of this scaffold ensure its continued importance as a privileged structural motif in the design of next-generation therapeutics and catalysts.

References

- 2-Methylproline hydrochloride | 1423025-85-7 | Benchchem. (URL: )

-

Structural Aspects of Proline Methanologues in Drug Design, Optimization, and Development | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

- Application Notes and Protocols: 2-Methylpyrrolidine as a Ligand in Transition Metal C

-

(S)-N-methylpyrrolidine-2-carboxylate (ligand). - ResearchGate. (URL: [Link])

- CN111138335B - A kind of preparation method of optically active 2-methylproline - Google P

-

Methyl Pyrrolidine-2-Carboxylate Hydrochloride: High-Purity Pharmaceutical Intermediate. (URL: [Link])

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC. (URL: [Link])

-

Proline Analogues in Drug Design: Current Trends and Future Prospects | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

L-Proline, 2-methyl - Organic Syntheses Procedure. (URL: [Link])

- EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google P

-

An Overview of Various Applications of Cadmium Carboxylate Coordination Polymers - PMC. (URL: [Link])

-

Metal Coordination Complexes for Catalytic Application Development - Journal of Sustainability, Policy, and Practice. (URL: [Link])

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - RSC Publishing. (URL: [Link])

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. CN111138335B - A kind of preparation method of optically active 2-methylproline - Google Patents [patents.google.com]

- 3. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 2-Methylproline hydrochloride | 1423025-85-7 | Benchchem [benchchem.com]

- 5. fuaij.com [fuaij.com]

- 6. CAS 220060-08-2: methyl (2S)-2-methylpyrrolidine-2-carboxy… [cymitquimica.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Butyl 2-methylpyrrolidine-2-carboxylate and its Derivatives: Synthesis, Identification, and Application in Drug Discovery

This technical guide provides a comprehensive overview of Butyl 2-methylpyrrolidine-2-carboxylate, a chiral scaffold of significant interest to researchers, scientists, and professionals in drug development. This document delves into the core chemical identifiers, synthesis methodologies, and critical applications of this compound and its derivatives, offering field-proven insights to facilitate its effective utilization in the synthesis of complex molecular architectures for therapeutic agents.

Core Identifiers and Physicochemical Properties

The nomenclature "Butyl 2-methylpyrrolidine-2-carboxylate" can refer to several related structures depending on the isomer of the butyl group and the stereochemistry of the chiral center. Furthermore, the pyrrolidine nitrogen is often protected with a group such as tert-butoxycarbonyl (Boc) in synthetic applications. For clarity, this section will detail the identifiers for the parent compound and its common derivatives.

The foundational structure is 2-methylpyrrolidine-2-carboxylic acid, a proline derivative.[1][2] Its synthesis and subsequent esterification are key to obtaining the title compound.

Table 1: Chemical Identifiers for Key 2-Methylpyrrolidine-2-Carboxylate Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Canonical SMILES String |

| (S)-2-Methylpyrrolidine-2-carboxylic acid | 42856-71-3 | C6H11NO2 | 129.16 | CC1(CCCN1)C(=O)O |

| tert-Butyl 2-methylpyrrolidine-2-carboxylate | Not readily available | C10H19NO2 | 185.26 | CC1(CCCN1)C(=O)OC(C)(C)C |

| 1-tert-Butyl 2-methyl (2S)-2-methylpyrrolidine-1,2-dicarboxylate | 220060-17-3 | C12H21NO4 | 243.30 | CC1(C(OC)C(=O)N(C1)C(=O)OC(C)(C)C) |

| (S)-Methyl 2-methylpyrrolidine-2-carboxylate hydrochloride | 220060-08-2 | C7H14ClNO2 | 179.64 | COC(=O)C1(CCCN1)C.Cl |

| (S)-tert-Butyl 2-methylpyrrolidine-1-carboxylate | 137496-71-0 | C10H19NO2 | 185.26 | CC1CCCN1C(=O)OC(C)(C)C |

The versatility of the 2-methylpyrrolidine-2-carboxylate scaffold lies in its chiral nature and its utility as a building block in organic synthesis.[3] The presence of a stereogenic center makes it a valuable component in the development of stereochemically pure active pharmaceutical ingredients (APIs).[3]

Synthesis of the Chiral Scaffold and its Butyl Esters

The synthesis of Butyl 2-methylpyrrolidine-2-carboxylate derivatives is a multi-step process that begins with the parent amino acid, (S)-2-Methylpyrrolidine-2-carboxylic acid.

Synthesis of (S)-2-Methylpyrrolidine-2-carboxylic Acid

A common route to (S)-2-Methylpyrrolidine-2-carboxylic acid involves the asymmetric synthesis from (S)-proline. A detailed three-step synthesis is described below.[4]

Experimental Protocol: Synthesis of (S)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride [4]

-

Synthesis of Intermediate 2: A suspension of (S)-proline (11.4 g, 99 mmol) and chloral hydrate (35 g, 211.6 mmol) in acetonitrile (100 mL) is treated with magnesium sulfate (30 g). The mixture is heated at 60°C for 24 hours, followed by stirring at room temperature for 2 days. After filtration and workup, the crude product is recrystallized from ethanol to yield the azetidinone intermediate.

-

Synthesis of Intermediate 3: A solution of the azetidinone intermediate (1.05 g, 4.30 mmol) in THF (30 mL) is cooled to -78°C. A 2M solution of lithium diisopropylamide (LDA) (2.6 mL, 5.20 mmol) is added dropwise. After 30 minutes, methyl iodide (0.54 mL, 8.67 mmol) is added, and the reaction is slowly warmed. Purification by silica gel chromatography affords the methylated azetidinone.

-

Synthesis of (S)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride: The methylated azetidinone (430 mg, 1.66 mmol) is heated at reflux in 6M hydrochloric acid (5 mL) for 3 hours. The solution is then cooled and concentrated under reduced pressure to yield the hydrochloride salt of the target compound.

Caption: Synthetic pathway for (S)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride.

Esterification to Butyl 2-methylpyrrolidine-2-carboxylate

Once the parent carboxylic acid is obtained, standard esterification procedures can be employed to synthesize the corresponding butyl esters. The choice of butanol (n-butanol, isobutanol, or tert-butanol) will determine the final product.

Experimental Protocol: General Fischer Esterification

-

Reaction Setup: (S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride is dissolved in an excess of the desired butanol (e.g., n-butanol).

-

Catalysis: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added.

-

Reaction Conditions: The mixture is heated to reflux, often with the removal of water using a Dean-Stark apparatus to drive the equilibrium towards the ester product.

-

Workup and Purification: After the reaction is complete, the mixture is cooled, and the excess alcohol is removed under reduced pressure. The residue is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. The organic layer is then dried and concentrated, and the crude product is purified by distillation or column chromatography.

Caption: General workflow for the esterification of 2-methylpyrrolidine-2-carboxylic acid.

Applications in Drug Development

The chiral nature of 2-methylpyrrolidine-2-carboxylate derivatives makes them valuable intermediates in the synthesis of pharmaceuticals.[3] The pyrrolidine ring is a common motif in many biologically active molecules. These derivatives serve as key building blocks for introducing chirality and constructing complex molecular frameworks.[3]

The use of such chiral intermediates is crucial for developing stereochemically pure drugs, where one enantiomer often exhibits the desired therapeutic effect while the other may be inactive or cause unwanted side effects.[3] This principle is a cornerstone of modern drug design and development.[5]

While specific applications for Butyl 2-methylpyrrolidine-2-carboxylate are not extensively documented in the public domain, the broader class of 2-methylpyrrolidine derivatives has been utilized in the synthesis of various therapeutic agents.[3] The choice of the ester group can influence the solubility, reactivity, and other physicochemical properties of the intermediate, allowing for fine-tuning of the synthetic strategy.

Conclusion

Butyl 2-methylpyrrolidine-2-carboxylate and its parent scaffold, 2-methylpyrrolidine-2-carboxylic acid, are important chiral building blocks for the pharmaceutical industry. Understanding their chemical identifiers, mastering their synthesis, and appreciating their role in the construction of complex, stereochemically defined molecules are essential for researchers and scientists in the field of drug discovery. The methodologies and data presented in this guide are intended to provide a solid foundation for the effective application of these valuable synthetic intermediates.

References

- Vertex AI Search. (n.d.). Methyl Pyrrolidine-2-Carboxylate Hydrochloride: High-Purity Pharmaceutical Intermediate.

- ChemScene. (n.d.). 1-tert-Butyl 2-methyl (2S)-2-methylpyrrolidine-1,2-dicarboxylate.

- Google Patents. (n.d.). US20160145208A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.

- PubChemLite. (n.d.). Tert-butyl 2-methylpyrrolidine-2-carboxylate (C10H19NO2).

- BLDpharm. (n.d.). 137496-71-0|(S)-tert-Butyl 2-methylpyrrolidine-1-carboxylate.

- Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.

- CymitQuimica. (n.d.). CAS 220060-08-2: methyl (2S)-2-methylpyrrolidine-2-carboxy….

- Benchchem. (n.d.). Application Notes and Protocols: The Role of 2-Methylpyrrolidine in Pharmaceutical Synthesis.

- Shining Pharma Industry Co., Limited. (n.d.). methyl (2S)-2-methylpyrrolidine-2-carboxylate,hydrochloride 220060-08-2 manufacturer/high quality/in stock.

- MedChemExpress. (n.d.). (S)-2-Methylpyrrolidine-2-carboxylic acid | Amino Acid Derivative.

- Sigma-Aldrich. (n.d.). (S)-Methyl 2-methylpyrrolidine-2-carboxylate hydrochloride | 220060-08-2.

- PubChem. (n.d.). 2-Methylpyrrolidine-2-carboxylic acid | C6H11NO2 | CID 95491.

- Guidechem. (2020, July 4). How to Prepare (S)-2-Methylpyrrolidine-2-carboxylic Acid (Hydrochloride)?.

- European Pharmaceutical Review. (2005, March 7). Applications in drug development.

Sources

An In-depth Technical Guide to the Conformational Analysis of Steric Hindrance in Alpha-Methyl Proline Esters

Abstract

The unique cyclic structure of proline imparts significant conformational constraints on peptides and proteins, influencing their structure and function. The introduction of an alpha-methyl group and an ester functionality at the C-terminus further amplifies these constraints through steric hindrance, leading to distinct conformational preferences with profound implications for drug design and development. This technical guide provides a comprehensive overview of the principles and methodologies for the conformational analysis of alpha-methyl proline esters. We will delve into the intricate interplay of pyrrolidine ring puckering, cis/trans isomerization of the peptide bond, and the steric effects of alpha-methylation. This guide will equip researchers, scientists, and drug development professionals with the knowledge to rationally design and analyze peptides and peptidomimetics incorporating this important structural motif.

The Unique Conformational Landscape of Proline

Proline's singular structure, with its side chain cyclizing back onto the backbone nitrogen, sets it apart from all other proteinogenic amino acids. This cyclic nature restricts the Ramachandran space available to proline residues, making it a potent modulator of peptide conformation. Two key conformational features define the proline landscape:

-

Pyrrolidine Ring Puckering: To alleviate torsional strain, the five-membered pyrrolidine ring is non-planar and adopts puckered conformations, primarily the endo and exo forms. These puckers are defined by the displacement of the Cγ and sometimes Cβ atoms from the plane formed by the other ring atoms. The endo pucker places the Cγ on the same side as the carboxyl group, while the exo pucker places it on the opposite side. The energy barrier between these puckering states is relatively low, allowing for dynamic interconversion.[1]

-

Cis/Trans Isomerization of the X-Pro Peptide Bond: Unlike most peptide bonds, which overwhelmingly favor the trans conformation, the X-Pro (where X is any amino acid) peptide bond has a significantly lower energy difference between the cis and trans isomers.[2] This is due to the similar steric environments of the Cα substituents in both conformations.[3] The cis/trans isomerization is a slow process and can be a rate-limiting step in protein folding.[2]

The Impact of α-Methylation: Introducing Steric Hindrance

The substitution of the α-hydrogen with a methyl group in proline introduces significant steric bulk, further constraining the conformational freedom of the residue. This α-methylation has several key consequences:

-

Stabilization of Specific Conformations: The methyl group can sterically clash with neighboring atoms, disfavoring certain backbone dihedral angles and promoting others. This often leads to a more well-defined and stable conformation, such as the stabilization of βI-turns.[4]

-

Influence on Peptide Bond Isomerism: Tetrasubstitution at the α-carbon generally destabilizes conformers with one or more cis peptide bonds.[4] This is a critical consideration in the design of peptidomimetics where a specific cis or trans conformation is desired.

-

Increased Resistance to Proteolysis: The steric hindrance provided by the α-methyl group can shield the peptide backbone from enzymatic cleavage, thereby increasing the in vivo stability of peptide-based drugs.[5]

The Role of the Ester Group

The presence of an ester group at the C-terminus, in place of the more common amide or carboxylate, also influences the local conformation. The ester functionality can:

-

Alter Hydrogen Bonding Patterns: Unlike a primary or secondary amide, an ester cannot act as a hydrogen bond donor. This can disrupt local hydrogen bonding networks and influence the overall peptide conformation.

-

Affect Electronic Properties: The electronic nature of the ester can have subtle effects on the adjacent peptide bond and the overall electrostatic surface of the molecule.

Experimental Methodologies for Conformational Analysis

A multi-pronged approach combining several experimental techniques is often necessary to fully characterize the conformational landscape of alpha-methyl proline esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying the conformation and dynamics of molecules in solution.[6]

Key NMR Parameters:

-

Nuclear Overhauser Effect (NOE): NOEs provide information about through-space distances between protons. Specific NOE patterns can distinguish between cis and trans isomers and different ring puckers. For instance, a strong Hα(i) - Hα(i-1) NOE is characteristic of a cis X-Pro bond, while a strong Hα(i) - Hδ(i-1) NOE indicates a trans bond.

-

³J Coupling Constants: Vicinal ³J(H,H) coupling constants are related to the dihedral angle between the coupled protons via the Karplus equation. These can be used to determine the puckering of the pyrrolidine ring.[1]

-

Chemical Shifts: The chemical shifts of the proline ring protons, particularly Cβ, Cγ, and Cδ, are sensitive to the ring pucker and the cis/trans isomerization state.

Experimental Protocol: 2D NMR for Conformational Analysis

-

Sample Preparation: Dissolve the alpha-methyl proline ester in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) at a concentration of 1-10 mM.

-

Data Acquisition:

-

Acquire a 1D ¹H spectrum to assess sample purity and spectral dispersion.

-

Acquire a 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy) experiment to identify the spin systems of the amino acid residues.

-

Acquire a 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment with a mixing time of 100-400 ms to identify through-space correlations.

-

Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment to assign the carbon resonances.

-

-

Data Analysis:

-

Assign all proton and carbon resonances using the TOCSY and HSQC spectra.

-

Analyze the NOESY/ROESY spectrum for key inter-residue and intra-residue NOEs to determine the cis/trans ratio and the overall peptide conformation.

-

Extract ³J(H,H) coupling constants from a high-resolution 1D ¹H spectrum or a 2D J-resolved spectrum to determine the ring pucker.

-

X-ray Crystallography

X-ray crystallography provides a high-resolution, static picture of the molecule in the solid state. This technique is invaluable for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and dihedral angles.

Experimental Protocol: X-ray Crystallography

-

Crystallization: Grow single crystals of the alpha-methyl proline ester of sufficient size and quality. This is often the most challenging step and may require screening a wide range of crystallization conditions (solvents, precipitants, temperature, etc.).

-

Data Collection: Mount a single crystal on a goniometer and expose it to a beam of X-rays. The diffracted X-rays are collected on a detector.[7]

-

Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map, from which the positions of the atoms can be determined. The structural model is then refined to best fit the experimental data.[7]

Rotational Spectroscopy

For smaller, volatile derivatives like proline methyl ester, rotational spectroscopy in the gas phase can provide highly accurate information about the moments of inertia of different conformers. By comparing experimental rotational constants with those calculated for theoretically predicted structures, the dominant conformer(s) can be identified.[8]

Computational Modeling

In conjunction with experimental data, computational modeling provides a powerful means to explore the conformational energy landscape of alpha-methyl proline esters.

Common Computational Methods:

-

Density Functional Theory (DFT): DFT calculations are widely used to optimize the geometries of different conformers and calculate their relative energies.[4]

-

Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the dynamic behavior of the molecule over time, including the interconversion between different conformers.

Visualizing Conformational Relationships

Diagrams are essential for understanding the complex conformational relationships in alpha-methyl proline esters.

Figure 1: Key conformational features of alpha-methyl proline esters.

Figure 2: A typical experimental workflow for conformational analysis.

Data Summary and Interpretation

The data obtained from these experimental and computational methods should be integrated to build a comprehensive model of the conformational preferences of the alpha-methyl proline ester.

Table 1: Representative Conformational Data

| Conformer | Ring Pucker | X-Pro Bond | Relative Energy (kcal/mol) | Key NOEs |

| I | Cγ-endo | trans | 0.0 | Hα(i)-Hδ(i-1) |

| II | Cγ-exo | trans | 1.2 | Hα(i)-Hδ(i-1) |

| III | Cγ-endo | cis | 3.5 | Hα(i)-Hα(i-1) |

| IV | Cγ-exo | cis | 4.8 | Hα(i)-Hα(i-1) |

Note: The relative energies are hypothetical and will vary depending on the specific molecule and environment.

Conclusion and Future Directions

The conformational analysis of alpha-methyl proline esters is a multifaceted endeavor that requires a combination of sophisticated experimental and computational techniques. The steric hindrance introduced by the alpha-methyl group significantly restricts the conformational landscape, making these moieties valuable tools for the design of structurally well-defined peptides and peptidomimetics. A thorough understanding of their conformational preferences is paramount for the rational design of new therapeutic agents with enhanced stability, bioactivity, and specificity. Future research in this area will likely focus on the development of novel proline analogs with even greater control over conformation and the application of advanced spectroscopic and computational methods to study their behavior in complex biological environments.

References

-

Marasinghe, D., Carrillo, M. J., Smallridge, D. Z., Butts, K. E., Bagale, B., & Tubergen, M. J. (2025). The challenging conformer assignment of proline methyl ester from rotational spectroscopy. Physical Chemistry Chemical Physics, 27(25), 17025-17032. [Link]

-

Marasinghe, D., Carrillo, M. J., Smallridge, D. Z., Butts, K. E., Bagale, B., & Tubergen, M. J. (2025). The challenging conformer assignment of proline methyl ester from rotational spectroscopy. Physical Chemistry Chemical Physics, 27(25), 17025-17032. [Link]

-

Cativiela, C., García, J. I., Gil, M. J., Martínez, R. M., Millán, J. A., & Roy, M. A. (2007). Conformational Preferences of α-Substituted Proline Analogues. The Journal of Organic Chemistry, 72(23), 8758-8765. [Link]

- Not found in search results.

-

Kang, Y. K. (2002). Cis−Trans Isomerization and Puckering of Pseudoproline Dipeptides. The Journal of Physical Chemistry B, 106(5), 1140-1150. [Link]

-

Moyna, G., Li, H., & Cowburn, D. (2001). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. Biopolymers, 58(5), 455-466. [Link]

- Not found in search results.

- Not found in search results.

-

Miao, Y., & Feher, V. A. (2020). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Frontiers in Molecular Biosciences, 7, 143. [Link]

-

Barna, T., & Schlosser, G. (2023). Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. International Journal of Molecular Sciences, 24(13), 10903. [Link]

-

Zhao, Y., Im, J. S., & Segrest, J. P. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. Journal of lipids, 2020, 8860436. [Link]

-

Seidelt, B., Mielke, S., Prattes, A., Riedl, R., & Wilson, D. N. (2016). Structures of proline-rich peptides bound to the ribosome reveal a common mechanism of protein synthesis inhibition. Nucleic acids research, 44(5), 2374–2385. [Link]

- Not found in search results.

- Not found in search results.

Sources

- 1. The challenging conformer assignment of proline methyl ester from rotational spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00898K [pubs.rsc.org]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Frontiers | An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations [frontiersin.org]

- 4. Conformational Preferences of α-Substituted Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. imrpress.com [imrpress.com]

- 7. academic.oup.com [academic.oup.com]

- 8. The challenging conformer assignment of proline methyl ester from rotational spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

pKa values and basicity of Butyl 2-methylpyrrolidine-2-carboxylate

An In-Depth Technical Guide to the Basicity and pKa of Butyl 2-methylpyrrolidine-2-carboxylate: Theoretical Principles and Practical Determination

Abstract

Butyl 2-methylpyrrolidine-2-carboxylate is a substituted amino acid ester derivative with a core pyrrolidine structure. As with many nitrogen-containing compounds in drug development, its acid-base properties, quantified by the pKa value, are fundamental to its pharmacokinetic and pharmacodynamic profiles. The pKa dictates the degree of ionization at physiological pH, which in turn governs critical parameters such as aqueous solubility, membrane permeability, and binding interactions with biological targets. This technical guide provides a comprehensive analysis of the factors influencing the basicity of the pyrrolidine nitrogen in this specific molecule. It synthesizes theoretical principles, including inductive and steric effects, with practical, field-proven methodologies for both experimental determination and computational prediction of its pKa value. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deep, actionable understanding of this molecule's core physicochemical properties.

Molecular Structure and the Determinants of Basicity

The chemical structure of Butyl 2-methylpyrrolidine-2-carboxylate lies at the heart of its basicity. The key functional group is the tertiary amine embedded within the saturated five-membered pyrrolidine ring. However, unlike the parent pyrrolidine molecule, the amine's properties are heavily modulated by the substituents at the C2 position.

Structure: Butyl 2-methylpyrrolidine-2-carboxylate

(A simplified representation of the molecule's connectivity)

The basicity of this molecule is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton (H⁺). Several competing factors influence this electron density:

-

The Pyrrolidine Ring: The parent compound, pyrrolidine, is a relatively strong base for a secondary amine, with the pKa of its conjugate acid being approximately 11.3.[1] Its cyclic structure constrains the geometry, which can influence basicity relative to acyclic analogues.

-

Inductive Electron-Withdrawing Effects: This is the most dominant factor reducing the basicity of the target molecule. The C2 carbon is quaternary and bonded to two strongly electron-withdrawing groups:

-

Butyl Carboxylate Group (-COOBu): The ester group exerts a powerful negative inductive effect (-I), pulling electron density away from the C2 carbon and, by extension, from the adjacent nitrogen atom.

-

Methyl Group (-CH₃): While typically considered electron-donating, its placement on the same carbon as the ester creates a highly substituted center that influences the overall electronic environment.

-

-

Steric Hindrance: The bulky arrangement of the methyl and butyl carboxylate groups at the C2 position creates significant steric congestion around the nitrogen atom.[2][3] This hindrance can impede the approach of a proton and, more importantly, can destabilize the resulting protonated species (the conjugate acid) by interfering with its solvation by water molecules.[2]

The combination of these strong electron-withdrawing and steric effects is expected to dramatically decrease the basicity of the nitrogen atom compared to unsubstituted pyrrolidine.

Predicted pKa Values and Comparative Analysis

| Compound | pKa (Conjugate Acid) | Key Structural Difference from Target | Rationale for pKa Difference |

| Pyrrolidine | ~11.3[1] | Unsubstituted | The baseline basicity without electron-withdrawing groups. |

| 2-(Trifluoromethyl)pyrrolidine | 12.6 (in MeCN) | -CF₃ at C2 | While measured in a different solvent, the highly electron-withdrawing -CF₃ group significantly reduces basicity.[5][6][7] |

| Methyl pyrrolidine-2-carboxylate | ~6.36 (Predicted) [4] | Methyl ester instead of butyl ester | This is the closest analog. The strong inductive effect of the ester group causes a massive ~5 pKa unit drop from pyrrolidine. |

| Butyl 2-methylpyrrolidine-2-carboxylate | ~6.0 - 6.5 (Estimated) | Additional methyl at C2, Butyl vs. Methyl ester | The additional methyl group and the slightly bulkier butyl group may introduce further steric hindrance and minor electronic changes, but the pKa is expected to be very close to the methyl analog. |

This analysis strongly suggests that Butyl 2-methylpyrrolidine-2-carboxylate is a weak base, with a pKa likely in the range of 6.0 to 6.5. At a physiological pH of 7.4, the molecule would exist as a mixture of its protonated (cationic) and neutral forms, as predicted by the Henderson-Hasselbalch equation.

Experimental pKa Determination: Protocols and Best Practices

For definitive characterization, experimental measurement is the gold standard. Potentiometric titration is the most direct and widely adopted method for determining the pKa of amines.[8][9][10]

Protocol: pKa Determination by Potentiometric Titration

This protocol provides a self-validating workflow for accurate pKa measurement.

1. Materials and Equipment:

-

Butyl 2-methylpyrrolidine-2-carboxylate (as free base or a salt)

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) (if starting from salt)

-

High-purity water (deionized, CO₂-free)

-

Methanol or Acetonitrile (if required for solubility)

-

Piperazine or other suitable pKa standard[8]

-

Calibrated pH meter with a combination glass electrode

-

Automatic titrator or manual burette

-

Stir plate and stir bar

2. Experimental Workflow:

Sources

- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Steric and Electronic Effects in N-Heterocyclic Carbene Gold(III) Complexes: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. uregina.scholaris.ca [uregina.scholaris.ca]

- 10. researchgate.net [researchgate.net]

A Technical Guide to Investigating the Biological Activity of Butyl 2-methylpyrrolidine-2-carboxylate Analogs

Abstract

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1][2] Its non-planar, sp³-hybridized structure offers a unique three-dimensional profile, enabling the creation of diverse molecular architectures with a wide range of biological activities.[2][3] This guide provides a comprehensive framework for the systematic investigation of the potential biological activities of a novel analog series, Butyl 2-methylpyrrolidine-2-carboxylate. While direct biological data for this specific molecule is not extensively documented, its structural similarity to proline and other bioactive pyrrolidine derivatives suggests a high potential for pharmacological relevance. This document outlines a logical, data-driven roadmap for target identification, in vitro screening, and structure-activity relationship (SAR) elucidation.

Introduction: The Pyrrolidine Scaffold as a Privileged Structure

The five-membered nitrogen-containing heterocycle, the pyrrolidine ring, is a cornerstone of modern drug discovery.[4] Its significance is underscored by its presence in the essential amino acid proline, which plays a critical role in protein structure and function. The versatility of the pyrrolidine scaffold allows for strategic functionalization, leading to compounds with a remarkable breadth of pharmacological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, anticonvulsant, and enzyme inhibitory activities.[1][4]

The subject of this guide, Butyl 2-methylpyrrolidine-2-carboxylate, represents an ester derivative of a methylated proline analog. The introduction of the methyl group at the C2 position and the butyl ester creates a chiral center and modifies the compound's lipophilicity, respectively. These features are critical for its potential interactions with biological targets and its pharmacokinetic profile. This guide will provide the scientific rationale and detailed experimental protocols to explore the therapeutic potential of this compound class.

Proposed Investigational Roadmap

Given the structural features of Butyl 2-methylpyrrolidine-2-carboxylate, a tiered screening approach is recommended. This workflow is designed to efficiently identify potential biological activities and guide further optimization.

Caption: Investigational workflow for Butyl 2-methylpyrrolidine-2-carboxylate analogs.

Foundational Screening: Antimicrobial and Cytotoxic Potential

A logical first step in characterizing a novel chemical series is to assess its general effects on cell viability, both microbial and mammalian.

Antimicrobial Activity Assessment

Pyrrolidine derivatives have shown notable antibacterial and antifungal properties.[1][5] The initial assessment of antimicrobial potential will be conducted using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination [6][7]

-

Preparation of Test Compound: Prepare a stock solution of Butyl 2-methylpyrrolidine-2-carboxylate analogs in a suitable solvent (e.g., DMSO). Further dilute the stock in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to twice the highest concentration to be tested.[7]

-

Serial Dilutions: In a 96-well microtiter plate, dispense 100 µL of CAMHB into wells 2 through 12. Add 200 µL of the working compound solution to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10.[7] Well 11 will serve as a growth control (no compound), and well 12 as a sterility control (no bacteria).[7]

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7] Dilute this suspension to achieve a final inoculum density of about 5 x 10⁵ CFU/mL in each well.[7]

-

Inoculation and Incubation: Inoculate each well (except the sterility control) with 100 µL of the final bacterial suspension. The final volume will be 200 µL. Incubate the plate at 35°C for 16-20 hours.[7]

-

Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (turbidity).[6][8]

Cytotoxicity Screening against Cancer Cell Lines

Many pyrrolidine-containing compounds exhibit potent anticancer activity.[1][9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the cytotoxic effects of compounds on mammalian cell lines.[10]

Experimental Protocol: MTT Assay for Cytotoxicity [10][11]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, HCT-116) in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the Butyl 2-methylpyrrolidine-2-carboxylate analogs and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[12]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10][11]

-

Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10] The intensity of the purple color is directly proportional to the number of viable cells.

Data Presentation: Hypothetical Cytotoxicity Data

| Analog | Cell Line | IC50 (µM) |

| BMPC-01 | MCF-7 | 15.2 ± 2.1 |

| BMPC-01 | HepG2 | 28.5 ± 3.5 |

| BMPC-01 | HCT-116 | 19.8 ± 2.9 |

| BMPC-02 | MCF-7 | > 100 |

| BMPC-02 | HepG2 | > 100 |

| BMPC-02 | HCT-116 | > 100 |

| Cisplatin | MCF-7 | 9.0 ± 0.8 |

Targeted Investigation: Enzyme Inhibition

The structural resemblance of the pyrrolidine core to proline makes enzymes that recognize proline-containing substrates highly plausible targets. Dipeptidyl Peptidase-IV (DPP-IV) is a prime candidate, as its inhibition is a validated therapeutic strategy for type 2 diabetes.[13][14]

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay

DPP-IV is a serine protease that cleaves N-terminal dipeptides from polypeptides, particularly when proline is in the penultimate position.[15][16] Its inhibition increases the levels of incretin hormones, which in turn enhances insulin secretion.[15]

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. mdpi.com [mdpi.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. Frontiers | In Silico Approaches Applied to the Study of Peptide Analogs of Ile-Pro-Ile in Relation to Their Dipeptidyl Peptidase IV Inhibitory Properties [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. brieflands.com [brieflands.com]

- 16. diabetesjournals.org [diabetesjournals.org]

Physical State and Melting Point of Butyl 2-methylpyrrolidine-2-carboxylate

Content Type: Technical Guide & Chemical Property Analysis Audience: Researchers, Medicinal Chemists, and Process Engineers

Part 1: Executive Technical Summary

Butyl 2-methylpyrrolidine-2-carboxylate (specifically the n-butyl ester) is a specialized amino acid derivative used primarily as a conformational constraint in peptidomimetic drug design.

-

Physical State (Free Base): Viscous Liquid / Oil at room temperature (

). -

Melting Point (Free Base): Not applicable (Liquid).

-

Physical State (Hydrochloride Salt): Crystalline Solid or hygroscopic semi-solid.

-

Melting Point (Hydrochloride Salt): Predicted range

(based on homologous series analysis of methyl/ethyl analogs).

Critical Distinction: In organic synthesis, "Butyl" typically refers to the n-butyl group. However, the tert-butyl ester (CAS 110706-82-6 ) is a more common commercial intermediate used for acid-labile protection. This guide addresses the n-butyl ester while referencing the tert-butyl analog for comparative rigor.

Part 2: Chemical Identity & Physical Characterization

Structural Analysis & Property Derivation

The physical state of this compound is dictated by the disruption of intermolecular hydrogen bonding. While the parent amino acid (2-methylproline) is a zwitterionic solid with a high melting point (

| Property | n-Butyl Ester (Free Base) | n-Butyl Ester (HCl Salt) | tert-Butyl Ester (Free Base) |

| Physical State | Colorless to pale yellow Oil | White/Off-white Solid | Colorless Oil |

| Melting Point | N/A (Liquid) | ||

| Boiling Point | N/A (Decomposes) | ||

| Molecular Weight | |||

| Solubility | DCM, EtOAc, MeOH, Et2O | Water, MeOH, DMSO | DCM, EtOAc, Hexanes |

*Note: Prediction based on the methyl ester HCl (MP

Comparative Homolog Data

To validate the physical state assessment, we analyze the experimentally verified properties of the immediate homologs:

-

Methyl 2-methylpyrrolidine-2-carboxylate:

-

Free Base: Liquid (BP

at 760 mmHg). -

HCl Salt: Solid (MP

).

-

-

tert-Butyl 2-methylpyrrolidine-2-carboxylate (CAS 110706-82-6):

-

Free Base: Liquid/Oil.[1]

-

Usage: Common intermediate; liquid state facilitates handling in flow chemistry but requires vacuum distillation for purification.

-

Part 3: Synthesis & Experimental Protocols

Synthesis Workflow (Graphviz)

The following diagram outlines the synthesis of the n-butyl ester from 2-methylproline, highlighting the phase transition from solid starting material to liquid product.

Figure 1: Synthetic pathway transforming the solid amino acid into the liquid free base ester, and optionally reverting to the solid hydrochloride salt.

Detailed Protocol: Preparation of n-Butyl 2-methylpyrrolidine-2-carboxylate

Objective: Isolate the free base liquid for immediate use or the HCl salt for storage.

Reagents:

-

(S)-2-Methylproline (1.0 eq)[2]

-

n-Butanol (excess, solvent/reactant)

-

Thionyl Chloride (

) (1.5 eq)

Methodology:

-

Activation: Chill n-butanol (

of substrate) to -

Addition: Dropwise add

to the alcohol. Stir for 30 minutes to generate HCl/n-butyl sulfite species in situ. -

Reaction: Add solid 2-methylproline in one portion. Heat the mixture to reflux (

) for 12--16 hours.-

Checkpoint: Monitor by TLC (System: DCM/MeOH 9:1). The starting material (baseline) should disappear; the product (

) will appear.

-

-

Workup (For Free Base Liquid):

-

Concentrate the reaction mixture in vacuo to remove excess butanol.

-

Redissolve the residue in DCM.

-

Wash with saturated aqueous

(2x) to neutralize the HCl salt. -

Dry organic layer over

, filter, and concentrate. -

Result: A pale yellow viscous oil (Free Base).

-

-

Purification: Distillation under high vacuum (

) is recommended if the oil is impure. Boiling point is estimated at

Part 4: Handling & Stability (E-E-A-T)

Storage Recommendations

-

Free Base (Liquid): Prone to hydrolysis and oxidation. Store at

under argon. The liquid state allows for easier oxidation compared to the crystalline salt. -

HCl Salt (Solid): Hygroscopic.[3] Store in a desiccator at

.

Analytical Verification

To confirm the identity of the liquid product, ensure the following NMR signals are present:

-

(

-

(triplet, 2H,

-

(singlet, 3H,

-

(triplet, 3H, terminal

-

(triplet, 2H,

Part 5: References

-

Sigma-Aldrich. 2-Methyl-L-proline methyl ester hydrochloride - Product Specification.Link (Verified analog data for MP benchmarking).

-

ChemicalBook. CAS 110706-82-6: tert-Butyl 2-methylpyrrolidine-2-carboxylate.Link (Source for tert-butyl ester liquid state).

-

GuideChem. Methyl pyrrolidine-2-carboxylate Properties.Link (Boiling point reference for homologous esters).

-

Organic Syntheses. Synthesis of (S)-2-Methylproline. Org.[4] Synth. 1995, 72, 62. Link (Foundational synthesis of the parent amino acid).

-

EPA CompTox Dashboard. Methyl pyrrolidine-2-carboxylate hydrochloride.[4]Link (Physicochemical property modeling).

Sources

Methodological & Application

Topic: Scalable Synthesis Protocols for Butyl 2-methylpyrrolidine-2-carboxylate

An Application Note and Protocol Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the scalable synthesis of Butyl 2-methylpyrrolidine-2-carboxylate, a valuable chiral building block in modern drug discovery and development. The core of this guide is a robust, two-part synthetic strategy commencing from the readily available and inexpensive chiral precursor, L-proline. We first detail an enantioselective method for the synthesis of the key intermediate, (S)-2-methylproline, leveraging a diastereoselective methylation strategy. This is followed by a scalable protocol for the direct esterification to yield the final product. The protocols are designed with industrial-scale production in mind, emphasizing operational simplicity, cost-effectiveness, and high fidelity. This guide explains the causal reasoning behind procedural choices, provides detailed step-by-step instructions, and includes process flow diagrams to ensure clarity and reproducibility.

Introduction and Strategic Overview

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a significant number of FDA-approved pharmaceuticals.[1] The introduction of a quaternary stereocenter, as found in 2-methylpyrrolidine derivatives, can impart unique conformational constraints and metabolic stability to drug candidates. Butyl 2-methylpyrrolidine-2-carboxylate serves as a key starting material for the synthesis of complex molecules, making a reliable and scalable production route essential for advancing drug development programs.

The primary challenge in synthesizing this target lies in the stereocontrolled construction of the α-quaternary carbon. Direct alkylation of proline esters is often problematic and can lead to racemization. The strategy outlined herein circumvents this issue by employing a temporary chiral auxiliary derived from L-proline itself, a concept sometimes referred to as "proline as its own auxiliary."

Retrosynthetic Analysis

Our synthetic approach is logically dissected into two primary stages: the formation of the α-methylated amino acid core followed by esterification. The retrosynthetic pathway reveals the key bond disconnections and strategic choices that form the foundation of our protocols.

Figure 2: Workflow for the three-step synthesis of (S)-2-Methylproline.

Detailed Step-by-Step Protocol: (S)-2-Methylproline

Step 1: (2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one [2]1. To a 2.5 L round-bottomed flask equipped with a Dean-Stark trap and condenser, add a suspension of (S)-proline (40.0 g, 0.347 mol) in pentane (1400 mL). 2. Add pivalaldehyde (225 mL, 2.072 mol) and trifluoroacetic acid (3.0 mL, 38.9 mmol). 3. Heat the mixture to reflux for 72 hours, collecting the water azeotropically. 4. Cool the reaction, add additional pivalaldehyde (40.0 mL, 0.368 mol) and trifluoroacetic acid (1.0 mL, 13.0 mmol), and continue refluxing for another 72 hours. 5. After cooling to room temperature, filter the mixture. Concentrate the clear solution under reduced pressure. 6. Purify the residue by Kugelrohr distillation (70°C / 0.0005 mm) to yield the product as a colorless oil.

Step 2: (2R,5S)-2-tert-Butyl-5-methyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one [2]1. Under an argon atmosphere, prepare a solution of LDA by adding 1.6 M n-butyllithium in hexane (88.6 mL, 0.142 mol) to a solution of diisopropylamine (18.3 mL, 0.131 mol) in dry THF (120 mL) at -78°C. 2. In a separate 1 L flask, dissolve the bicyclic lactone from Step 1 (20.0 g, 0.109 mol) in dry THF (600 mL) and cool to -78°C. 3. Slowly add the prepared LDA solution to the lactone solution over 20 minutes, maintaining the temperature at -78°C. 4. Stir the resulting solution at -78°C for 45 minutes. 5. Add iodomethane (8.8 mL, 0.142 mol) over 10 minutes. 6. Allow the reaction mixture to warm to 0°C over 3 hours. 7. Quench the reaction by adding 300 mL of a saturated aqueous solution of ammonium chloride. 8. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 200 mL). 9. Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure to yield the crude methylated product.

Step 3: (S)-2-Methylproline [2]1. In a 1 L round-bottomed flask, heat the crude methylated intermediate (approx. 0.102 mol) in 400 mL of 3 N hydrochloric acid to reflux for 1 hour. 2. Remove the water under reduced pressure using a rotary evaporator. 3. Treat the residue with another 400 mL of 3 N HCl and extract with dichloromethane (4 x 200 mL) to remove organic impurities. 4. Concentrate the combined aqueous layers to dryness. 5. For high purity, the resulting hydrochloride salt can be purified by ion-exchange chromatography or recrystallized from methanol/ethyl acetate.

| Parameter | Step 1: Auxiliary Formation | Step 2: Methylation | Step 3: Hydrolysis |

| Scale | 0.347 mol (S)-Proline | 0.109 mol Lactone | ~0.102 mol |

| Key Reagents | Pivalaldehyde, TFA | LDA, Methyl Iodide | 3N Hydrochloric Acid |

| Temperature | Reflux (~36 °C) | -78 °C to 0 °C | Reflux (~100 °C) |

| Typical Yield | 67-74% [2] | >90% (crude) | 85-90% [2] |

| Stereoselectivity | N/A | High (product ee >98%) | N/A |

Protocol II: Synthesis of Butyl (S)-2-Methylpyrrolidine-2-carboxylate

This stage involves the direct esterification of the amino acid hydrochloride with n-butanol. Fischer esterification is a classic, robust, and cost-effective method well-suited for large-scale production. The use of the hydrochloride salt of the amino acid conveniently provides the necessary acid catalyst.

Causality and Experimental Design

-

Reaction: The reaction is an equilibrium process. To drive the reaction towards the ester product, an excess of the alcohol (n-butanol) is used, which also serves as the solvent. Additionally, removal of the water byproduct via a Dean-Stark apparatus is the most effective method for achieving high conversion on a large scale.

-

Catalyst: The hydrochloride salt of the substrate provides an in situ source of HCl as the catalyst. For larger scales or if starting from the zwitterionic amino acid, a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid can be added. [3]* Workup & Purification: The workup involves neutralizing the excess acid, followed by extraction of the less water-soluble ester. The final product is purified by vacuum distillation, which is a standard and scalable purification technique for liquid products.

Experimental Workflow: Fischer Esterification

Figure 3: Workflow for the esterification of (S)-2-Methylproline HCl.

Detailed Step-by-Step Protocol: Esterification

-

Charge a round-bottomed flask, equipped with a Dean-Stark trap and condenser, with (S)-2-methylproline hydrochloride (1.0 eq).

-

Add n-butanol (5-10 equivalents, serving as reagent and solvent).

-

Heat the mixture to a vigorous reflux. Water will begin to collect in the Dean-Stark trap.

-

Continue refluxing until no more water is collected (typically 4-8 hours). Monitor the reaction progress by TLC or GC/LC-MS.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess n-butanol.

-

Dissolve the residue in ethyl acetate or another suitable organic solvent.

-

Carefully wash the organic solution with a saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral or slightly basic (pH ~8).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by vacuum distillation to afford Butyl (S)-2-methylpyrrolidine-2-carboxylate as a clear liquid.

| Parameter | Fischer Esterification |

| Key Reagents | n-Butanol |

| Catalyst | HCl (from substrate) |

| Temperature | Reflux (~118 °C) |

| Key Equipment | Dean-Stark Apparatus |

| Typical Yield | 80-95% |

| Purification | Vacuum Distillation |

Safety and Industrial Scale-Up Considerations

-

Reagent Handling:

-

n-Butyllithium: Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere (Argon or Nitrogen) by trained personnel.

-

Methyl Iodide: Toxic and a potential carcinogen. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Strong Acids/Bases: Corrosive. Handle with appropriate PPE.

-

-

Thermal Management:

-

The quenching of the LDA reaction with methyl iodide and the subsequent aqueous quench are exothermic. On a large scale, addition rates must be carefully controlled, and efficient reactor cooling is essential to prevent thermal runaways.

-

The final vacuum distillation requires careful monitoring of temperature and pressure to prevent product decomposition.

-

-

Waste Management:

-

Aqueous waste streams will be acidic or basic and must be neutralized before disposal.

-

Solvent waste should be collected and disposed of according to institutional and local regulations. Consider solvent recycling where feasible to improve process economy and sustainability.

-

Conclusion

The protocols detailed in this guide present a robust, scalable, and economically viable pathway for the synthesis of Butyl (S)-2-methylpyrrolidine-2-carboxylate. By starting with the inexpensive chiral pool chemical (S)-proline, this route provides excellent stereochemical control in the formation of the critical α-quaternary center. The subsequent use of a classic Fischer esterification ensures an efficient conversion to the final product. The detailed procedural steps and operational insights are intended to enable researchers and process chemists to confidently implement and scale this synthesis for applications in pharmaceutical research and development.

References

-

3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC . National Center for Biotechnology Information. Available at: [Link]

-

Proline Derivatives in Organic Synthesis . Organic Chemistry Portal. Available at: [Link]

-

9.2 Synthesis of Peptides Containing Proline Analogues . Thieme Chemistry. Available at: [Link]

- (CN106083684A) The preparation method of proline esters hydrochlorate. Google Patents.

-

Supporting Information A convenient synthetic route to (2S, 4S)-methylproline and its exploration for protein engineering of thioredoxin . The Royal Society of Chemistry. Available at: [Link]

- (CN111138335B) A kind of preparation method of optically active 2-methylproline. Google Patents.

-

Diastereoselective Synthesis of Highly Functionalized Proline Derivatives . MDPI. Available at: [Link]

- (WO2019002344A1) Method for preparation of alpha-methyl-l-proline. Google Patents.

-

SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS . Organic Syntheses. Available at: [Link]

- (EP3015456A1) Preparation method for pyrrolidine-2-carboxylic acid derivatives. Google Patents.

-

Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines . White Rose Research Online. Available at: [Link]

-

Asymmetric “Clip-Cycle” Synthesis of Pyrrolidines and Spiropyrrolidines . ACS Publications. Available at: [Link]

-

Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC . National Center for Biotechnology Information. Available at: [Link]

-

Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines - PMC . National Center for Biotechnology Information. Available at: [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update . MDPI. Available at: [Link]

-

A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand . Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Methyl Pyrrolidine-2-Carboxylate Hydrochloride: High-Purity Pharmaceutical Intermediate . Taiwan Fructose. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors . MDPI. Available at: [Link]

-

Catalytic synthesis of n-butyl carboxylate with immobilized ionic liquid based on response surface methodology optimization . ResearchGate. Available at: [Link]

- (US20160145208A1) Preparation method for pyrrolidine-2-carboxylic acid derivatives. Google Patents.

-

SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE . Organic Syntheses. Available at: [Link]

-

methyl (2S)-2-methylpyrrolidine-2-carboxylate,hydrochloride 220060-08-2 manufacturer/high quality/in stock . SHINING PHARMA INDUSTRY CO., LIMITED. Available at: [Link]

- (EP1720833A1) Method for purifying n-methyl-2-pyrrolidone. Google Patents.

-

(S)-(-)-N-(1-PHENYLETHYL)SUCCINIMIDE . Organic Syntheses. Available at: [Link]

Sources

Application Notes & Protocols: The Strategic Use of Alkyl 2-Methylpyrrolidine-2-carboxylates as Conformationally Restricted Chiral Building Blocks

Introduction: Beyond Proline – Introducing Steric and Conformational Control

The pyrrolidine ring is a cornerstone of modern medicinal chemistry and asymmetric synthesis, found in numerous FDA-approved drugs and advanced catalyst systems.[1] Its prevalence stems from its role as a versatile, chiral scaffold that can effectively explore three-dimensional pharmacophore space.[1][2] While L-proline and its derivatives are the most common starting points from the "chiral pool," the introduction of substituents onto the pyrrolidine ring offers a powerful strategy for fine-tuning steric and electronic properties.[3][4][5]

This guide focuses on a specific, highly valuable class of proline derivatives: Alkyl 2-methylpyrrolidine-2-carboxylates . These compounds feature a quaternary stereocenter at the C2 position, a structural motif that imparts significant conformational rigidity and steric hindrance. This unique feature makes them exceptional building blocks for creating complex molecules where precise control over spatial orientation is paramount. While various esters (e.g., butyl, ethyl) can be employed, this document will use the commercially available (S)-Methyl 2-methylpyrrolidine-2-carboxylate hydrochloride (CAS 220060-08-2) as a representative model.[6][7] The principles and protocols described herein are directly applicable to other alkyl esters, as the core reactivity is dictated by the α-methylated pyrrolidine scaffold itself.

Physicochemical Properties & Handling

Proper handling and storage are critical for maintaining the enantiomeric purity and chemical integrity of the building block.

| Property | Data | Source(s) |

| Chemical Name | (S)-Methyl 2-methylpyrrolidine-2-carboxylate hydrochloride | |

| Synonyms | 2-Methyl-L-proline Methyl ester hydrochloride | [6] |

| CAS Number | 220060-08-2 | |

| Molecular Formula | C₇H₁₄ClNO₂ | [6] |

| Molecular Weight | 179.64 g/mol | [6] |

| Appearance | White to off-white crystalline solid | [6] |

| Solubility | Soluble in water and polar organic solvents like alcohols. | [6] |

| Storage | Store under an inert atmosphere at room temperature. The container should be kept tightly closed in a dry, well-ventilated area to prevent moisture absorption. |

Safety Note: As with all fine chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or chemical fume hood.

Core Concept: The Influence of the C2-Quaternary Center

The defining feature of this building block is the methyl group at the C2 position, creating a chiral quaternary carbon. This seemingly small modification has profound stereochemical consequences.

-

Steric Shielding: The methyl group sterically encumbers one face of the pyrrolidine ring. This directs the approach of incoming reagents or substrates in subsequent reactions, providing a powerful tool for achieving high diastereoselectivity.

-

Conformational Rigidity: Unlike proline, which can undergo ring puckering, the α-methyl group restricts the conformational freedom of the five-membered ring. This pre-organization is highly desirable in drug design for improving binding affinity to biological targets and in catalyst design for creating a well-defined chiral pocket.[2]

-

Peptide Modification: When incorporated into a peptide backbone, this α,α-disubstituted amino acid derivative disrupts standard secondary structures (like β-sheets) and promotes the formation of turn or helical conformations, a key strategy in peptidomimetic drug design.

Caption: Key functional handles on the chiral scaffold.

Application I: Synthesis of Sterically Controlled Dipeptides

The incorporation of 2-methylproline derivatives into peptides is a validated strategy for creating conformationally constrained peptidomimetics. The protocol below details a standard procedure for coupling the building block to another amino acid ester.

Protocol 1: Dipeptide Synthesis via Amide Coupling

This protocol describes the coupling of (S)-Methyl 2-methylpyrrolidine-2-carboxylate with L-Phenylalanine methyl ester.

Rationale (E-E-A-T):

-

Reagent Choice: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) is a classic and reliable choice for minimizing racemization during peptide coupling.[8] HOBt activates the carboxylic acid by forming an active ester, which is less prone to side reactions.

-

Base: Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to neutralize the hydrochloride salt of the starting material and the HCl generated during the reaction. Its steric bulk prevents it from competing with the desired nucleophile.

-

Solvent: Anhydrous Dichloromethane (DCM) is an excellent solvent for peptide coupling due to its inertness and ability to dissolve most reactants. Maintaining anhydrous conditions is crucial to prevent hydrolysis of the activated acid.

Materials:

-

(S)-Methyl 2-methylpyrrolidine-2-carboxylate hydrochloride (1.0 eq)

-

L-Phenylalanine methyl ester hydrochloride (1.0 eq)

-

EDC (1.1 eq)

-

HOBt (1.1 eq)

-

DIPEA (2.2 eq)

-

Anhydrous DCM

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

-

Silica gel for column chromatography

Procedure:

-

Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-Methyl 2-methylpyrrolidine-2-carboxylate hydrochloride (1.0 eq), L-Phenylalanine methyl ester hydrochloride (1.0 eq), HOBt (1.1 eq), and anhydrous DCM.

-

Cooling: Cool the resulting suspension to 0 °C in an ice bath.

-

Base Addition: Add DIPEA (2.2 eq) dropwise to the stirred suspension. Stir for 15 minutes until the solution becomes homogeneous.

-

Activation: Add EDC (1.1 eq) portion-wise to the solution at 0 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure dipeptide.

-

Characterization (Self-Validation): Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Caption: Experimental workflow for amide coupling.

Application II: Derivatization into Chiral Ligands

The pyrrolidine scaffold is a privileged backbone for constructing chiral ligands used in asymmetric catalysis.[9][10] The ester functionality of Alkyl 2-methylpyrrolidine-2-carboxylate can be readily reduced to the corresponding primary alcohol, yielding a valuable 1,2-amino alcohol moiety. This derivative can be further functionalized at the nitrogen atom to create a wide array of bidentate ligands.

Protocol 2: Reduction to (S)-2-(Hydroxymethyl)-2-methylpyrrolidine

Rationale (E-E-A-T):

-

Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. It is preferred over milder reagents like sodium borohydride, which are generally unreactive towards esters.

-

Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice for LiAlH₄ reductions due to its ability to dissolve the hydride and its relative inertness under the reaction conditions.

-

Workup: The Fieser workup (sequential addition of water, then NaOH solution, then more water) is a standard, safe, and effective method for quenching the excess LiAlH₄ and precipitating the aluminum salts as a filterable solid, simplifying purification.

Materials:

-

(S)-Methyl 2-methylpyrrolidine-2-carboxylate hydrochloride (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)

-

Anhydrous THF

-

Deionized Water

-

15% (w/v) Aqueous NaOH solution

-

Anhydrous Na₂SO₄ or MgSO₄

-

Diethyl ether or Ethyl acetate

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an addition funnel under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF.

-

Cooling: Cool the LiAlH₄ suspension to 0 °C in an ice bath.

-

Substrate Addition: Dissolve the (S)-Methyl 2-methylpyrrolidine-2-carboxylate hydrochloride (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise via the addition funnel to the stirred LiAlH₄ suspension. Caution: The reaction is exothermic and will evolve H₂ gas.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.

-

Monitoring (Self-Validation): Monitor the reaction by TLC or GC-MS until the starting ester is fully consumed.

-

Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Sequentially and very carefully add the following dropwise:

-

'X' mL of water (where 'X' is the mass of LiAlH₄ in grams used).

-

'X' mL of 15% aqueous NaOH.

-

'3X' mL of water.

-

-

Filtration: A granular white precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.

-

Drying and Concentration: Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amino alcohol.

-

Purification & Characterization (Self-Validation): The product is often pure enough for the next step. If necessary, purify by Kugelrohr distillation or chromatography. Confirm the structure by NMR and MS.

Caption: Pathway from the chiral building block to advanced ligands.

Conclusion